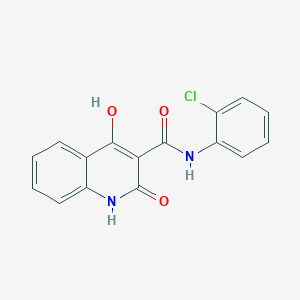

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWJLAXNWKHROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Substitution with 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene and a suitable base.

Formation of Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions that yield derivatives with varied biological activities. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of key signaling pathways related to cell growth and survival .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. Animal models have shown a reduction in inflammation markers and symptoms associated with induced arthritis, indicating its potential use in inflammatory disease management.

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Its selective targeting capability could lead to reduced side effects compared to conventional chemotherapeutics.

Infection Control

With its antimicrobial properties, this compound could be explored as a new treatment option for antibiotic-resistant infections. Its effectiveness against specific bacterial strains makes it a valuable candidate for further research in infectious disease therapy.

Management of Inflammatory Disorders

The anti-inflammatory properties suggest that this compound could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. By binding to these enzymes, the compound can interfere with the normal functioning of cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other cellular targets, such as receptors or signaling proteins, to exert its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Pharmacological Outcomes

The pharmacological activity of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides is influenced by substitutions on:

- The quinoline core (e.g., methoxy, dimethoxy, or alkyl groups).

- The carboxamide side chain (e.g., pyridylmethyl, chlorophenyl, or allyl substituents).

Table 1: Comparison of Analogs in Preclinical Models

Critical Findings

Impact of Core Substitutions: The lead compound with 6,7-dimethoxy substitutions (Table 1) demonstrated superior analgesic activity (75.3% writhing reduction), suggesting that electron-donating groups enhance receptor interactions . Saturation of the quinoline core to a hexahydroquinoline (e.g., α- and β-forms) reduced activity, particularly in the β-polymorph (56.1%), highlighting the importance of aromaticity in binding .

Role of Carboxamide Substituents: Pyridylmethyl-substituted analogs (e.g., lead compound) outperformed chlorophenyl derivatives, possibly due to improved solubility or target affinity .

Polymorphism and Bioactivity: Polymorphic forms of the hexahydroquinoline analog (α vs. β) showed a 16.3% difference in efficacy, emphasizing the need for crystallographic characterization during drug development .

Biological Activity

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound based on various research findings, including its antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

This compound features a chlorophenyl group, a hydroxy group, and a carboxamide moiety, contributing to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has shown that quinoline derivatives exhibit significant antibacterial activity. A study evaluating various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline found that compounds similar to this compound displayed moderate antibacterial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µM for different derivatives, indicating their potential as antibacterial agents .

Antiviral Activity

In terms of antiviral activity, particularly against HIV-1, derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been studied. While this compound itself has not been explicitly tested in available studies, related compounds have shown moderate activity in inhibiting HIV replication at concentrations around 100 µM . This suggests that structural modifications could enhance its antiviral efficacy.

Anticancer Activity

Mechanism of Action

Quinoline derivatives have been investigated for their anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM . The proposed mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives where this compound was included in broader testing. The findings indicated that compounds with similar structures could potentially serve as lead candidates for further development in cancer therapeutics .

Summary of Biological Activities

Q & A

Q. What are the standard synthesis protocols for N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how is purity confirmed?

The compound is synthesized via condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with substituted amines. Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF) with coupling agents like T3P (propylphosphonic anhydride) and a base such as triethylamine . Post-synthesis, purity is confirmed using elemental analysis (C, H, N) and ¹H NMR spectroscopy to verify functional groups and substitution patterns. Sharp melting points and consistent solubility profiles in DMSO or DMF further validate crystallinity .

Q. How do solubility and crystallinity impact initial pharmacological screening?

The compound is moderately soluble in DMF and DMSO but poorly soluble in water, necessitating suspension in aqueous media stabilized with surfactants (e.g., Tween-80) for in vivo studies . Crystallinity, confirmed via sharp melting points and X-ray diffraction, ensures batch consistency. Poor solubility may limit bioavailability, requiring formulation optimization early in screening .

Q. What preliminary assays are used to evaluate analgesic activity?

The "acetic acid writhing" model in mice is a standard assay. Mice are administered the compound orally (e.g., 20 mg/kg), and nociception is induced via intraperitoneal acetic acid. Analgesic efficacy is quantified by the reduction in writhing episodes compared to controls, with statistical validation using Student’s t-test . Activity is benchmarked against non-opioid analgesics like Piroxicam .

Advanced Research Questions

Q. How does polymorphism influence pharmacological activity, and how can it be characterized?

Polymorphic forms (e.g., α- and β-crystalline phases) exhibit distinct bioactivities due to differences in molecular packing and hydrogen bonding. For example, the β-form of a related carboxamide showed reduced analgesic activity, likely due to altered dissolution kinetics . Characterization involves X-ray crystallography (SHELX/ORTEP software for structure refinement) , DSC for thermal transitions, and PXRD to detect phase purity. Mixed-phase samples complicate bioactivity interpretation, necessitating strict crystallization controls .

Q. What experimental design considerations are critical for in vivo analgesic activity studies?

Key factors include:

- Dose standardization : Ensure compounds are administered at equimolar concentrations (e.g., 20 mg/kg) to compare structure-activity relationships .

- Blinding : Use coded samples to avoid bias during writhing counts.

- Controls : Include vehicle (e.g., Tween-80/water) and reference drug (e.g., Diclofenac) groups.

- Statistical power : Use ≥10 animals/group to account for biological variability, with p<0.05 significance thresholds .

Q. How can X-ray crystallography resolve structural ambiguities in carboxamide derivatives?

SHELXL software refines crystal structures using intensity data to model atomic positions, thermal parameters, and hydrogen bonding. For example, triclinic vs. monoclinic systems in polymorphs are distinguished via unit cell parameters. ORTEP-3 generates graphical representations to visualize molecular conformations and intermolecular interactions critical for stability and activity .

Q. How should contradictory data on polymorphic bioactivity be addressed?

Contradictions often arise from undetected mixed-phase samples or impurities. Mitigation strategies include:

- Phase-selective crystallization : Optimize solvent systems (e.g., ethanol/water ratios) to isolate pure polymorphs .

- Quantitative PXRD : Calculate phase ratios in mixed samples using Rietveld refinement.

- In vitro dissolution testing : Correlate dissolution rates with in vivo efficacy to identify bioactive forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.